REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:14]=[N:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=O)[CH:2]([CH3:4])[CH3:3].C(Cl)(=O)C(Cl)=O.Cl.[CH3:22][NH:23][O:24][CH3:25].N1C=CC=CC=1>ClCCl>[CH2:1]([O:5][C:6]1[CH:14]=[N:13][CH:12]=[CH:11][C:7]=1[C:8]([N:23]([O:24][CH3:25])[CH3:22])=[O:10])[CH:2]([CH3:3])[CH3:4] |f:2.3|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC1=C(C(=O)O)C=CN=C1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
N,O-dimethylhydroxyl-amine hydrochloride
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated down under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was re-dissolved in 50 mL of dichloromethane
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature over 30 min period
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quenched with 2 mL of water
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed twice with 20 mL portions of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined dichloromethane washes were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated down under reduced pressure
|
Type
|
CUSTOM
|
Details
|
resulting in 1.8 g (67%) of 3-isobutoxy-N-methoxy-N-methylisonicotinamide
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C(C)C)OC1=C(C(=O)N(C)OC)C=CN=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |